

Application Notes and Protocols for M8891

Administration in Preclinical Models

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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

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Introduction

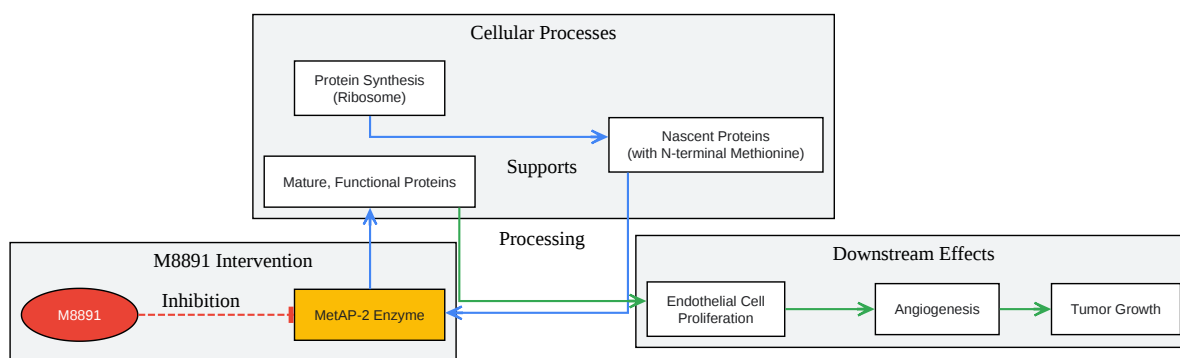
M8891 is a potent, selective, and reversible, orally active, and brain-penetrant inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] It plays a crucial role in the maturation of proteins during biosynthesis by cleaving the N-terminal methionine from nascent proteins.[2][3][4] Inhibition of MetAP-2 by **M8891** has been shown to impair protein synthesis, leading to a reduction in endothelial cell proliferation.[3] This mechanism underlies its significant anti-angiogenic and anti-tumoral activities observed in various preclinical models.[1][5] **M8891** demonstrates inhibition of new blood vessel formation and tumor cell proliferation.[5][6]

These application notes provide a comprehensive overview of the preclinical administration of **M8891**, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

M8891 selectively targets and reversibly inhibits the enzymatic activity of MetAP-2.[5] This enzyme is critical for the post-translational modification of a significant portion of newly synthesized proteins. By inhibiting MetAP-2, **M8891** prevents the removal of N-terminal methionine, which can affect protein function, stability, and localization. In the context of cancer, the inhibition of MetAP-2 predominantly affects endothelial cells, which are highly proliferative and essential for tumor angiogenesis.[3][7] This leads to a disruption of new blood vessel

formation, thereby restricting tumor growth and metastasis.[3] A key pharmacodynamic biomarker for assessing **M8891**'s target engagement is the accumulation of unprocessed, methionylated elongation factor 1-alpha-1 (Met-EF1a-1), a known substrate of MetAP-2.[4][5][8]



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M8891 inhibits MetAP-2, disrupting protein maturation and suppressing angiogenesis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy, as well as pharmacokinetic parameters of **M8891** from preclinical studies.

Table 1: In Vitro Activity of **M8891**

Parameter	Value	Cell Line/Target	Notes
IC50	54 nM	MetAP-2 Enzyme	
Ki	4.33 nM	MetAP-2 Enzyme	
IC50	>10 μ M	MetAP-1 Enzyme	Demonstrates selectivity for MetAP-2. [1] [2]
IC50	20 nM	HUVEC Proliferation	Inhibition of Human Umbilical Vein Endothelial Cell proliferation. [1]

Table 2: In Vivo Efficacy of **M8891**

Animal Model	Tumor Type	Dosing Regimen	Outcome
Female CD-1 nude mice	Human U87-MG glioblastoma	20 mg/kg, p.o., once daily for 14 days	Strong tumor growth inhibition. [1]
Mice	Caki-1 xenografts	10, 25, and 50 mg/kg, p.o., twice daily	Dose-dependent inhibition of tumor growth (T/C values of 71%, 37%, and 16%, respectively). [9]

Table 3: Pharmacokinetic Parameters of **M8891** in Preclinical Species

Species	Administration	Clearance (CL)	Volume of Distribution (Vss)	Oral Bioavailability (F)
Rat, Dog, Monkey	0.2 mg/kg, IV	~0.03-0.4 L/h/kg	~0.23-1.3 L/kg	~40-80%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HUVEC Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of **M8891** on Human Umbilical Vein Endothelial Cells (HUVECs).[\[10\]](#)

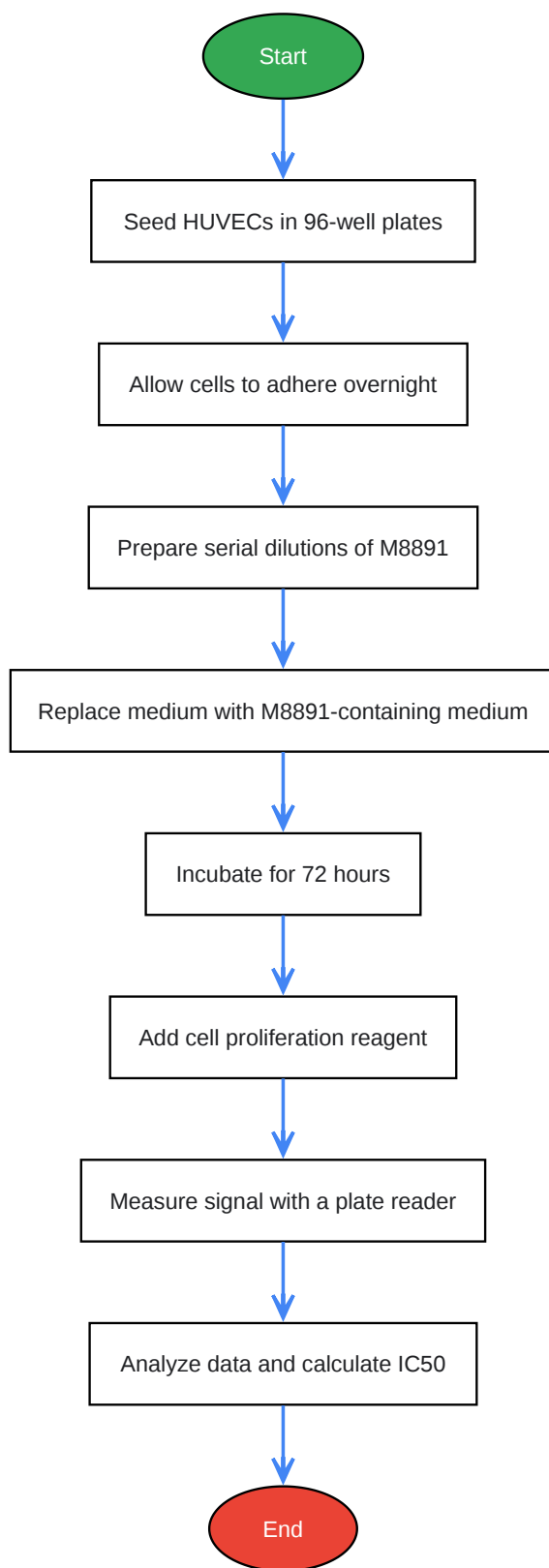
Materials:

- HUVECs
- Endothelial cell growth medium with supplements
- 96-well cell culture plates
- **M8891** compound
- DMSO (vehicle control)
- Cell proliferation assay reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay)
- Plate reader

Procedure:

- Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors according to the supplier's recommendations.
- Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Compound Treatment:
 - Prepare a stock solution of **M8891** in DMSO.
 - On the following day, replace the culture medium with fresh medium containing various concentrations of **M8891**. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

- Include vehicle-only (DMSO) control wells.
- Incubation: Incubate the plates for 3 days.
- Proliferation Assessment:
 - After the incubation period, assess cell viability using a suitable proliferation assay, such as the CyQUANT™ Direct Cell Proliferation Assay, following the manufacturer's instructions.
 - Measure the signal (e.g., fluorescence) using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each **M8891** concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



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Workflow for the HUVEC proliferation assay.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol provides a general procedure for evaluating the anti-tumor efficacy of **M8891** in a mouse xenograft model.[\[10\]](#)

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Human tumor cells (e.g., U87-MG or Caki-1)
- Cell culture medium and reagents
- Matrigel (optional)
- **M8891** compound
- Vehicle for oral administration (e.g., 0.5% Methocel)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Implantation:
 - Harvest cultured human tumor cells and resuspend them in an appropriate medium, with or without Matrigel.
 - Subcutaneously inject a specified number of tumor cells into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Randomization and Treatment:
 - Once tumors reach the desired size, randomize mice into control and treatment groups.
 - Administer **M8891** orally at the desired dose and schedule (e.g., 20 mg/kg, once daily).
 - Administer the vehicle to the control group.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
 - Perform statistical analysis to determine the significance of the anti-tumor effect.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the analysis of the pharmacodynamic biomarker Met-EF1a-1 in tumor tissues from xenograft models.[\[8\]](#)[\[9\]](#)

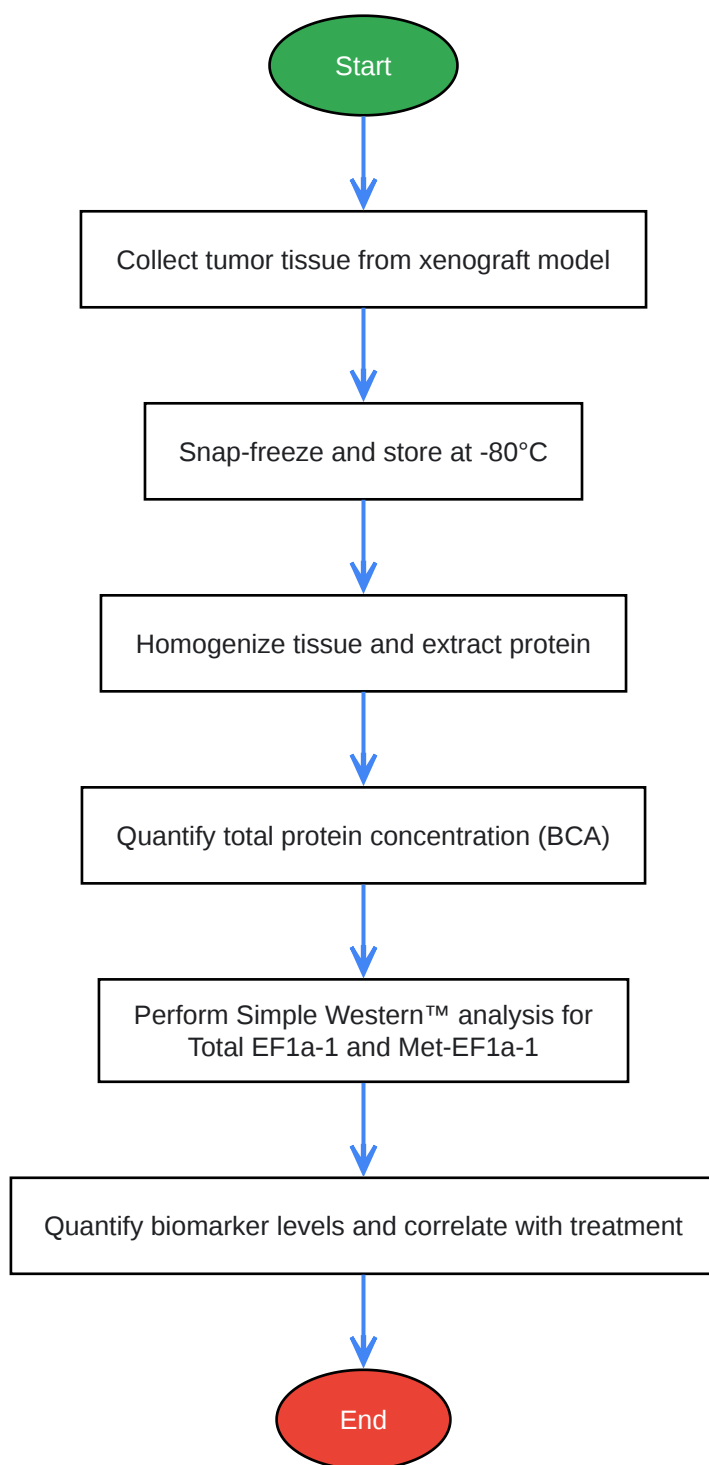
Materials:

- Tumor tissue samples (snap-frozen)
- Protein extraction buffer
- BCA Protein Assay Kit
- Simple Western™ system (e.g., SallySue or PeggySue)
- Antibodies:

- Total EF1a-1 antibody
- Met-EF1a-1 specific antibody
- Recombinant total EF1a-1 protein (for standard curve)

Procedure:

- Protein Extraction:
 - Homogenize snap-frozen tumor tissues in a suitable protein extraction buffer.
 - Determine the total protein concentration of the lysates using the BCA Protein Assay Kit.
- Simple Western™ Analysis:
 - Perform the Simple Western™ analysis according to the manufacturer's protocol.
 - Use specific antibodies to detect and quantify both total EF1a-1 and Met-EF1a-1.
 - Generate a standard curve using recombinant total EF1a-1 protein for accurate quantification.
- Data Analysis:
 - Quantify the levels of total and Met-EF1a-1 in each tumor sample.
 - Normalize the Met-EF1a-1 levels to the total protein concentration.
 - Correlate the levels of Met-EF1a-1 with the **M8891** dose and treatment duration to assess target engagement.



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Workflow for Pharmacodynamic Biomarker Analysis.

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